molecular formula C20H27N7O B6460565 4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine CAS No. 2548977-71-3

4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine

Cat. No.: B6460565
CAS No.: 2548977-71-3
M. Wt: 381.5 g/mol
InChI Key: LRMSADDOLYFTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(4-{5H,6H,7H-Cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-methylpyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and linked to a piperazine-morpholine scaffold. The piperazine moiety is further fused to a cyclopenta[d]pyrimidine system, introducing a bicyclic aromatic structure.

Properties

IUPAC Name

4-[6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-15-23-18(13-19(24-15)26-9-11-28-12-10-26)25-5-7-27(8-6-25)20-16-3-2-4-17(16)21-14-22-20/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSADDOLYFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences :

  • Core : Both compounds share a pyrimidine core. However, compound 77 (4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine) replaces the cyclopenta[d]pyrimidine with a pyridin-3-yl group and incorporates a piperidine-morpholine chain instead of a direct piperazine-morpholine linkage .
  • Substituents : The target compound’s 2-methylpyrimidine and cyclopenta[d]pyrimidine substituents contrast with compound 77’s 4-methylpiperazine and pyridinyl groups.

Functional Implications :

  • Compound 77 demonstrates potent antimalarial activity, attributed to its pyridinyl group enhancing target binding.

Table 1: Structural Comparison with Compound 77

Feature Target Compound Compound 77
Pyrimidine Substitution 2-Methyl, 4-morpholine 2-(4-Methylpiperazine), 6-pyridin-3-yl
Secondary Heterocycle Cyclopenta[d]pyrimidine Piperidine-morpholine
Biological Activity Not reported (structural analogs suggest kinase/antimalarial potential) Confirmed antimalarial efficacy

Comparison with Thieno[3,2-d]pyrimidine Derivatives (EP 2 402 347 A1)

Key Structural Differences :

  • Substituents : A methanesulfonyl-piperazine group is present, contrasting with the cyclopenta[d]pyrimidine-piperazine in the target compound.

Functional Implications :

  • Thieno[3,2-d]pyrimidines are often kinase inhibitors due to their planar structure. The methanesulfonyl group may improve solubility, whereas the cyclopenta[d]pyrimidine in the target compound could increase steric hindrance, affecting target selectivity .

Table 2: Comparison with Thieno[3,2-d]pyrimidine Derivatives

Feature Target Compound EP 2 402 347 A1 Compound
Core Heterocycle Pyrimidine Thieno[3,2-d]pyrimidine
Key Substituent Cyclopenta[d]pyrimidine-piperazine Methanesulfonyl-piperazine
Synthetic Route Likely Suzuki coupling (analogous to [1]) Formic acid reflux, chromatography

Comparison with Ethylpiperazine-Phenylamino Pyrimidines (Europäisches Patentblatt)

Key Structural Differences :

  • Substituents: The patent compound features a 4-ethylpiperazine-phenylamino group, while the target compound uses a cyclopenta[d]pyrimidine-piperazine.
  • Auxiliary Groups : The dichloro-dimethoxyphenyl and methylurea groups in the patent compound are absent in the target structure .

Functional Implications :

Comparison with Arylpiperazine-Pyrazolopyrimidinones ()

Key Structural Differences :

  • Core: The target compound retains a pyrimidine core, while compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) employs a pyrazolopyrimidinone scaffold.
  • Substituents: Compound 5 includes a trifluoromethylphenyl group, known for enhancing lipophilicity, contrasting with the target’s methyl and morpholine groups .

Functional Implications :

  • The morpholine in the target structure may instead enhance water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.